Cas no 2228746-05-0 (2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine)

2-1-(3-Bromopyridin-2-yl)cyclobutylethan-1-amine is a brominated pyridine derivative featuring a cyclobutyl-ethylamine substituent, which imparts unique steric and electronic properties. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the 3-bromopyridinyl moiety enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The cyclobutyl ring contributes to conformational rigidity, potentially improving target binding affinity in drug discovery. Its amine functionality allows for further functionalization, making it valuable for constructing complex scaffolds. Suitable for research applications, this compound is characterized by its synthetic flexibility and potential utility in medicinal chemistry.
2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine structure
2228746-05-0 structure
Product name:2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine
CAS No:2228746-05-0
MF:C11H15BrN2
MW:255.154201745987
CID:6197642
PubChem ID:165796635

2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine
    • 2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
    • 2228746-05-0
    • EN300-1926886
    • Inchi: 1S/C11H15BrN2/c12-9-3-1-8-14-10(9)11(6-7-13)4-2-5-11/h1,3,8H,2,4-7,13H2
    • InChI Key: MZHLQWFMKNMDPG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1C1(CCN)CCC1

Computed Properties

  • Exact Mass: 254.04186g/mol
  • Monoisotopic Mass: 254.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 2.1

2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1926886-0.1g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
0.1g
$1357.0 2023-09-17
Enamine
EN300-1926886-5g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
5g
$4475.0 2023-09-17
Enamine
EN300-1926886-0.05g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
0.05g
$1296.0 2023-09-17
Enamine
EN300-1926886-1.0g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
1g
$1543.0 2023-05-31
Enamine
EN300-1926886-1g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
1g
$1543.0 2023-09-17
Enamine
EN300-1926886-10g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
10g
$6635.0 2023-09-17
Enamine
EN300-1926886-0.25g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
0.25g
$1420.0 2023-09-17
Enamine
EN300-1926886-2.5g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
2.5g
$3025.0 2023-09-17
Enamine
EN300-1926886-0.5g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
0.5g
$1482.0 2023-09-17
Enamine
EN300-1926886-5.0g
2-[1-(3-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
2228746-05-0
5g
$4475.0 2023-05-31

Additional information on 2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine

Introduction to 2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine (CAS No. 2228746-05-0)

2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2228746-05-0, represents a unique structural motif that combines a cyclobutyl ring with a brominated pyridine moiety, making it a promising candidate for further exploration in drug discovery and development. The presence of both 3-bromopyridin-2-yl and cyclobutylethan-1-amine functional groups suggests potential interactions with biological targets, which could be exploited for therapeutic purposes.

The structural design of 2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine is particularly noteworthy due to its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The bromine substituent on the pyridine ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl structures. These types of transformations are crucial in the development of small-molecule inhibitors targeting various disease-related pathways.

In recent years, there has been a surge in interest regarding heterocyclic compounds incorporating nitrogen-containing rings, such as pyridine derivatives, due to their diverse biological activities. The 3-bromopyridin-2-yl moiety in this compound is particularly relevant, as bromopyridines have been extensively studied for their roles as pharmacophores in drugs that modulate kinase activity, neurotransmitter receptors, and other critical biological processes. For instance, studies have demonstrated that pyridine-based scaffolds can enhance binding affinity and selectivity when incorporated into drug molecules designed to interact with protein targets.

The cyclobutylethan-1-amine component of the molecule introduces rigidity into the structure, which can be advantageous in terms of optimizing pharmacokinetic properties such as solubility and metabolic stability. Cycloalkylamino groups are often found in approved drugs due to their ability to improve oral bioavailability and reduce susceptibility to enzymatic degradation. This combination of features makes 2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine an intriguing scaffold for medicinal chemists seeking to develop novel therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules like 2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine with high precision. These tools have been instrumental in identifying potential lead compounds for diseases such as cancer, inflammation, and neurodegenerative disorders. By leveraging virtual screening techniques, researchers can rapidly assess the binding potential of this compound to various protein targets, thereby streamlining the drug discovery process.

Moreover, the synthesis of 2-1-(3-bromopyridin-2-yl)cyclobutylethan-1-amine has been optimized through modern synthetic methodologies that emphasize efficiency and scalability. Techniques such as transition-metal-catalyzed reactions and flow chemistry have allowed for the rapid assembly of complex molecular architectures while minimizing waste. These green chemistry approaches align with the growing emphasis on sustainable practices within the pharmaceutical industry.

In clinical research settings, derivatives of pyridine-based compounds have shown promise in preclinical studies as modulators of enzyme activity and receptor binding. For example, drugs targeting Janus kinases (JAKs) and tyrosine kinases often incorporate pyridine rings to enhance their therapeutic efficacy. The structural features of 2-1-(3-bromopyridin-2-y lcyclobutylethan - 1 - am ine) suggest that it could be modified to develop inhibitors or activators for similar kinases, which play pivotal roles in signaling pathways associated with cancer growth and immune responses.

The versatility of this compound also extends to its potential applications in materials science and agrochemicals. Pyridine derivatives are frequently used as ligands in catalytic systems due to their ability to stabilize metal centers and facilitate key transformations. Additionally, modifications of such structures can yield novel agrochemicals with enhanced biological activity against pests and pathogens.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2 - 1 - ( 3 - bromopy ridin - 2 - yl ) cyc lob ut yle thane - 1 - am ine will remain at the forefront of drug discovery efforts. The combination of its unique structural features and synthetic accessibility positions it as a valuable building block for future generations of pharmaceuticals. By integrating cutting-edge synthetic methods with advanced computational tools, scientists are poised to unlock the full potential of this compound and its derivatives.

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